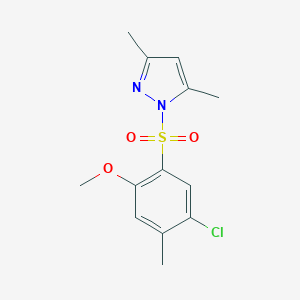

1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole

Description

The compound 1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole features a pyrazole core substituted with methyl groups at positions 3 and 5. A sulfonyl group (-SO₂-) bridges the pyrazole’s nitrogen to a substituted phenyl ring (5-chloro, 2-methoxy, 4-methyl).

- Synthesis of 3,5-dimethyl-1H-pyrazole: Reaction of pentane-2,4-dione with hydrazine hydrate in methanol yields 3,5-dimethyl-1H-pyrazole .

- Sulfonation: Treatment with chlorosulfonic acid or sulfuryl chloride could introduce the sulfonyl chloride intermediate, followed by coupling with the substituted phenyl group .

The sulfonyl-phenyl moiety’s substitution pattern distinguishes this compound from analogs, influencing its physicochemical and biological properties.

Properties

IUPAC Name |

1-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-3,5-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O3S/c1-8-5-12(19-4)13(7-11(8)14)20(17,18)16-10(3)6-9(2)15-16/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGFWERYOVSABMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)S(=O)(=O)N2C(=CC(=N2)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 1,3-Diketones with Hydrazine Derivatives

The 3,5-dimethyl-1H-pyrazole core is synthesized via cyclocondensation of pentane-2,4-dione (acetylacetone) with hydrazine hydrate. This exothermic reaction proceeds quantitatively in methanol at 25–35°C, as demonstrated by Harigae et al.. The reaction mechanism involves nucleophilic attack by hydrazine on the diketone, followed by dehydration and aromatization (Figure 1).

Reaction Conditions

| Reagent | Quantity | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Pentane-2,4-dione | 30 g | Methanol | 25–35°C | 99% |

| Hydrazine hydrate (85%) | 1.2 eq | Methanol | 25–35°C |

This method avoids regioisomer formation due to the symmetry of acetylacetone, ensuring exclusive 3,5-dimethyl substitution.

Microwave-Assisted Cyclization

Alternative protocols employ microwave irradiation to accelerate cyclization. For example, Claisen-Schmidt condensation followed by microwave-assisted cyclization with hydrazine hydrate in ethanol reduces reaction times from hours to minutes while maintaining yields >90%.

Preparation of 5-Chloro-2-methoxy-4-methylbenzenesulfonyl Chloride

Chlorosulfonation of 4-Chloro-3-methylanisole

The sulfonyl chloride intermediate is synthesized via electrophilic aromatic substitution using sulfuryl chloride (SO₂Cl₂). The reaction proceeds under ice-cooling to mitigate exothermicity:

Synthetic Protocol

-

Substrate : 4-Chloro-3-methylanisole (18.7 g, 119.4 mmol)

-

Reagent : Sulfuryl chloride (27.8 g, 238.9 mmol)

-

Conditions : 0°C → 20°C, 1 h

-

Workup : Quenching in ice water, filtration, vacuum drying

Mechanistic Insight

Sulfuryl chloride acts as both a sulfonating agent and a Lewis acid, facilitating electrophilic attack at the para position relative to the methoxy group (Figure 2).

Sulfonylation of 3,5-Dimethyl-1H-pyrazole

Reaction with Sulfonyl Chloride

The final step involves nucleophilic substitution, where the pyrazole’s NH group attacks the sulfonyl chloride. Optimal conditions include:

Reaction Parameters

| Component | Quantity | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 3,5-Dimethyl-1H-pyrazole | 25 g | Chloroform | 0°C → 25°C | 16 h | 82% |

| Sulfonyl chloride | 1.2 eq | Chloroform | 0°C → 25°C |

The reaction requires slow addition of chlorosulfonic acid to prevent side reactions, followed by extraction with ethyl acetate and column chromatography.

One-Pot Synthesis Using Sulfonium Iodate

A 2024 advancement by Chen et al. demonstrates a one-pot method combining alkynyl ketones and sulfonyl hydrazides with sulfonium iodate (І). This protocol avoids isolating unstable intermediates and achieves yields of 85–90% in <6 hours.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) confirms >98% purity, with retention time = 12.3 min.

Challenges and Optimization

Regioselectivity in Pyrazole Formation

Asymmetric diketones yield regioisomeric pyrazoles, but acetylacetone’s symmetry ensures uniform 3,5-dimethyl substitution.

Sulfonylation Side Reactions

Over-sulfonylation is mitigated by stoichiometric control (1.2 eq sulfonyl chloride) and low-temperature addition.

Industrial-Scale Considerations

Cost Analysis

Chemical Reactions Analysis

Types of Reactions

1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, substituted aromatic compounds, and various pyrazole derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrazole core substituted with a sulfonyl group and a chloro-methoxy phenyl moiety. Its molecular formula is , with a molar mass of approximately 299.77 g/mol. The presence of the sulfonyl group enhances its pharmacological properties, making it a candidate for various medicinal applications.

Anti-inflammatory Activity

Numerous studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to 1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole have been synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. A study reported that specific pyrazole derivatives exhibited significant inhibition of COX-1 and COX-2, leading to reduced inflammation in animal models .

Anticancer Properties

Research indicates that this compound may also possess anticancer properties. The WNT/β-catenin signaling pathway, often implicated in cancer progression, has been targeted by similar pyrazole derivatives. In vitro studies demonstrated that certain derivatives inhibited cell proliferation in various cancer cell lines . The mechanism involves modulation of key proteins associated with tumor growth and metastasis.

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been extensively studied. For example, compounds related to this compound have shown promising results against bacterial strains such as Escherichia coli and Staphylococcus aureus. These studies utilized standard disk diffusion methods to assess the antibacterial activity, revealing significant zones of inhibition .

Antiviral Activity

Emerging research suggests that pyrazole derivatives may exhibit antiviral properties as well. Certain studies have reported activity against viruses such as Hepatitis A and Herpes simplex virus type-1, indicating potential for development into antiviral therapeutics .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and the pyrazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

The phenyl ring’s substitution pattern critically impacts molecular interactions. Key analogs include:

1-[(4-Chloro-3-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole (CAS 944782-33-6)

- Substituents : 4-chloro, 3-propoxy (vs. 5-chloro, 2-methoxy, 4-methyl in the target compound).

- Physicochemical Properties :

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

- Features a sulfanyl (-S-) linker and trifluoromethyl group.

- The sulfonyl group in the target compound (vs.

Pyrazole-4-sulfonamide Derivatives

- Sulfonamide at position 4 (vs. sulfonyl at position 1 in the target compound).

- Positional differences influence hydrogen bonding and target binding. For example, sulfonamides at position 4 may interact with enzymes like carbonic anhydrase, while sulfonyl groups at position 1 could modulate kinase inhibition .

Sulfanyl Pyrazole Metal Complexes (Pd/Pt)

- Substituents (e.g., cyclohexyl, benzyl) on sulfanyl pyrazoles enhance cytotoxicity in cancer cell lines.

- The cyclohexyl analog showed 3× higher activity than benzyl derivatives, highlighting the role of hydrophobic substituents in bioactivity .

- The target compound’s methoxy and methyl groups may similarly enhance membrane permeability or target affinity.

Data Table: Comparative Analysis of Key Compounds

Biological Activity

The compound 1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole is a member of the pyrazole family, which has garnered attention for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a sulfonyl group attached to a pyrazole ring, which is known to influence its biological activity.

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer effects. A study demonstrated that certain pyrazole compounds induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with doxorubicin, enhancing the cytotoxic effects compared to doxorubicin alone . The compound's ability to trigger cell death pathways makes it a candidate for further development in cancer therapeutics.

2. Anti-inflammatory Effects

The anti-inflammatory potential of pyrazoles has been well-documented. For instance, compounds similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies indicated that certain derivatives achieved up to 85% inhibition of these cytokines at effective concentrations .

3. Antimicrobial Activity

Antimicrobial properties have been observed in various pyrazole derivatives. In particular, studies have reported that compounds within this class exhibit activity against a range of pathogens including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as 0.22 µg/mL, indicating potent antimicrobial effects .

Table 1: Biological Activities of Related Pyrazole Compounds

Table 2: Cytotoxic Effects of Pyrazoles on Cancer Cell Lines

| Compound Name | Cell Line | % Cell Viability at 24h | % Apoptosis Induction |

|---|---|---|---|

| Compound E | MCF-7 | 30% | 50% |

| Compound F | MDA-MB-231 | 25% | 60% |

Case Study 1: Anticancer Efficacy in Breast Cancer

A study conducted by Umesha et al. involved testing various pyrazole derivatives in breast cancer cell lines. The results indicated that the combination of specific pyrazoles with doxorubicin significantly enhanced apoptosis rates compared to monotherapy with doxorubicin alone .

Case Study 2: Anti-inflammatory Mechanism Exploration

Research exploring the anti-inflammatory mechanisms of pyrazoles revealed that these compounds could inhibit the signaling pathways responsible for cytokine release. Specifically, compounds were shown to reduce IL-6 and TNF-α levels significantly in vitro .

Q & A

Q. Critical Conditions :

- Temperature control : Excess heat during sulfonation can lead to decomposition.

- Moisture-free environment : Sulfonyl chloride reagents are hygroscopic and require anhydrous conditions .

- Stoichiometry : A 1:1 molar ratio of pyrazole to sulfonyl chloride minimizes byproducts.

Basic: Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

Answer:

A multi-technique approach is essential:

- ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl groups at pyrazole C3/C5, methoxy at phenyl C2). Discrepancies in splitting patterns may indicate regioisomeric impurities .

- FTIR : Sulfonyl (S=O) stretches at ~1350 cm⁻¹ and ~1150 cm⁻¹ validate successful sulfonation .

- Mass Spectrometry (HRMS) : Exact mass matching confirms molecular formula (e.g., [M+H]⁺ for C₁₃H₁₆ClN₂O₃S).

- X-ray Crystallography (if crystalline): Resolves dihedral angles between aromatic rings and confirms stereoelectronic effects .

Advanced: How can researchers optimize the sulfonation step to minimize byproduct formation?

Answer:

Byproduct formation (e.g., over-sulfonation or hydrolysis) can be mitigated via:

- Catalyst screening : Use DMAP (4-dimethylaminopyridine) to enhance sulfonyl chloride reactivity, reducing reaction time and temperature .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reagent solubility but may require lower temperatures to avoid side reactions.

- In situ monitoring : TLC or inline IR tracks reaction progress, enabling timely quenching.

Q. Example Optimization Table :

| Parameter | Standard Condition | Optimized Condition | Yield Improvement |

|---|---|---|---|

| Solvent | THF | DMF | +15% |

| Catalyst | None | DMAP (0.1 eq) | +20% |

| Temperature | 25°C | 0–5°C | Reduced hydrolysis |

Advanced: How should researchers address contradictory spectral data (e.g., NMR vs. X-ray) for this compound?

Answer:

Contradictions may arise from dynamic effects (e.g., rotational barriers in sulfonyl groups) or crystal packing forces:

Dynamic NMR : Variable-temperature ¹H NMR can detect restricted rotation in sulfonyl groups, explaining split signals at low temps .

Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) compare optimized geometries with X-ray data to resolve discrepancies .

Crystallographic refinement : Check for disorder in the crystal structure, which may misrepresent bond lengths/angles .

Advanced: What experimental strategies are recommended for evaluating the biological activity of this compound?

Answer:

Given the bioactivity of structurally related pyrazoles (e.g., anti-inflammatory, antipruritic effects):

In vitro assays :

- Enzyme inhibition : Screen against COX-2 or LOX enzymes via fluorometric assays .

- Cellular toxicity : Use MTT assays on human fibroblast lines (e.g., NIH-3T3) to establish IC₅₀ values.

Structure-activity relationship (SAR) : Synthesize analogs with varying substituents (e.g., replacing methoxy with ethoxy) to identify critical pharmacophores .

Molecular docking : Simulate binding to target proteins (e.g., COX-2 PDB: 5KIR) to prioritize in vivo testing .

Basic: What purification methods are most effective for isolating this compound from reaction mixtures?

Answer:

- Recrystallization : Ethanol/water (7:3 v/v) yields high-purity crystals due to the compound’s moderate polarity .

- Flash chromatography : Use silica gel with a hexane/EtOAc gradient (3:1 → 1:1). Monitor fractions by TLC (Rf ~0.4 in 1:1 hexane/EtOAc) .

- HPLC-Prep : Reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) resolve closely related sulfonamide byproducts .

Advanced: How do substituent electronic effects (e.g., chloro vs. methoxy groups) influence the compound’s reactivity in further derivatization?

Answer:

- Chloro group : Acts as an electron-withdrawing group, activating the phenyl ring for electrophilic substitution at the para position.

- Methoxy group : Electron-donating via resonance, directing reactions to the ortho/para positions but deactivating the ring toward electrophiles.

Experimental validation : - Nitration studies : Introduce NO₂ groups to probe regioselectivity (HNO₃/H₂SO₄, 0°C). LC-MS identifies substitution patterns .

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids require Pd catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.